3-(2,2-Difluoroethyl)piperidin-3-ol 3-(2,2-Difluoroethyl)piperidin-3-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC18064486
InChI: InChI=1S/C7H13F2NO/c8-6(9)4-7(11)2-1-3-10-5-7/h6,10-11H,1-5H2
SMILES:
Molecular Formula: C7H13F2NO
Molecular Weight: 165.18 g/mol

3-(2,2-Difluoroethyl)piperidin-3-ol

CAS No.:

Cat. No.: VC18064486

Molecular Formula: C7H13F2NO

Molecular Weight: 165.18 g/mol

* For research use only. Not for human or veterinary use.

3-(2,2-Difluoroethyl)piperidin-3-ol -

Specification

Molecular Formula C7H13F2NO
Molecular Weight 165.18 g/mol
IUPAC Name 3-(2,2-difluoroethyl)piperidin-3-ol
Standard InChI InChI=1S/C7H13F2NO/c8-6(9)4-7(11)2-1-3-10-5-7/h6,10-11H,1-5H2
Standard InChI Key JAUHQKCEORITER-UHFFFAOYSA-N
Canonical SMILES C1CC(CNC1)(CC(F)F)O

Introduction

3-(2,2-Difluoroethyl)piperidin-3-ol is a synthetic organic compound that belongs to the class of piperidine derivatives. It features a piperidine ring substituted with a 2,2-difluoroethyl group and a hydroxyl group. The presence of fluorine atoms in its structure imparts unique chemical properties, such as enhanced stability and altered biological activity, making it a compound of interest in medicinal chemistry and organic synthesis.

Synthesis

The synthesis of 3-(2,2-Difluoroethyl)piperidin-3-ol typically involves multi-step organic reactions starting from piperidine and difluoroethylamine derivatives. The reaction conditions must be optimized to achieve high yields and minimize by-products. Catalysts like quinine-derived bis(trifluoromethyl)-substituted squaramide can enhance enantioselectivity in certain reactions.

Biological Activity and Applications

3-(2,2-Difluoroethyl)piperidin-3-ol is of interest in medicinal chemistry due to its potential biological activities. It may interact with specific molecular targets, acting as an inhibitor or modulator in signaling pathways relevant to various diseases. Fluorinated compounds generally exhibit enhanced metabolic stability compared to their non-fluorinated counterparts.

Potential ApplicationDescription
Medicinal ChemistryPotential for drug development due to its interaction with biological targets.
Organic SynthesisVersatile in various chemical reactions, contributing to the synthesis of complex molecules.
Materials SciencePotential applications due to its unique chemical properties.

Research Findings and Future Directions

While specific biological activity data for 3-(2,2-Difluoroethyl)piperidin-3-ol is limited, compounds with similar structures have shown potential in various therapeutic areas. Further studies, including molecular docking and binding assays, are necessary to fully understand its interactions with biological targets.

Comparison with Similar Compounds

Several compounds share structural similarities with 3-(2,2-Difluoroethyl)piperidin-3-ol, such as N-(2,2-Difluoroethyl)pyridin-4-amine hydrochloride and tert-butyl 3-(2,2-difluoroethyl)piperazine. These compounds exhibit unique properties like antiviral activity and enhanced lipophilicity, respectively.

Compound NameStructure FeaturesUnique Properties
N-(2,2-Difluoroethyl)pyridin-4-amine hydrochloridePyridine ring with difluoroethyl groupExhibits antiviral properties
Tert-butyl 3-(2,2-difluoroethyl)piperazinePiperazine ring with tert-butyl groupEnhanced lipophilicity
4-(2,2-Difluoroethyl)anilineAniline derivativePotential use in dye manufacturing

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator